molecular formula C12H23B B8317775 dicyclohexylborane

dicyclohexylborane

Cat. No. B8317775
M. Wt: 178.12 g/mol
InChI Key: XNYOSXARXANYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05206327

Procedure details

A 100 ml, three-necked, round-bottomed flask was sparged with nitrogen and equipped with a 25 ml dropping funnel, a thermometer, a stir bar and a septum. The flask was charged with 13.0 ml (13.0 mmol) BH3.THF adduct and cooled to 0° C. in an ice bath. The dropping funnel was charged with 2.64 ml (26.0 mmol) cyclohexene and 10 ml tetrahydrofuran (THF). The cyclohexene/THF mixture was added dropwise over 35 min. A white solid (dicyclohexylborane) formed. The reaction mixture was stirred for one hour at 0° C. The dropping funnel was then charged with 10.0 g (155.4 mmol) poly(methylvinyl)silazane, [(MeSiHNH)0.8 (MeSiViNH)0.2 ]x, and 10 ml THF and added to the reaction mixture over fifteen minutes. After the polysilazane addition was complete, the reaction mixture was stirred for 45 min at 0° C. and then warmed to room temperature. The white solid disappeared and a clear solution was formed. The THF was removed in vacuo to give an opaque liquid with a viscosity of 402 centipoise (cps). The boron-substituted polysilazane, Polymer I, contained about 1.1 wt % boron bound to the polymer backbone. TGA analysis (10° C./min,25°-950° C.): 47.3 wt %.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
2.64 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
cyclohexene THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH3:1].C1COCC1.[CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]=1.[CH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]=1.O1CCCC1>O1CCCC1>[CH:7]1([BH:1][CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
B.C1CCOC1
Step Two
Name
Quantity
2.64 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
cyclohexene THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCC1.O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 ml, three-necked, round-bottomed flask was sparged with nitrogen
CUSTOM
Type
CUSTOM
Details
equipped with a 25 ml

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)BC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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